2-(4-morpholinyl)-N-2-pyrimidinylacetamide
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Overview
Description
2-(4-morpholinyl)-N-2-pyrimidinylacetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPA belongs to the class of pyrimidine-based compounds and has a molecular formula of C12H16N4O2.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)-N-2-pyrimidinylacetamide is not fully understood. However, it is believed that 2-(4-morpholinyl)-N-2-pyrimidinylacetamide exerts its pharmacological effects by inhibiting the activity of CDKs, which are enzymes that regulate the cell cycle. 2-(4-morpholinyl)-N-2-pyrimidinylacetamide is believed to bind to the ATP-binding site of CDKs, thereby preventing the phosphorylation of downstream targets and inducing cell cycle arrest. 2-(4-morpholinyl)-N-2-pyrimidinylacetamide has also been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and induce the expression of pro-apoptotic proteins such as Bax, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-morpholinyl)-N-2-pyrimidinylacetamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 2-(4-morpholinyl)-N-2-pyrimidinylacetamide inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. 2-(4-morpholinyl)-N-2-pyrimidinylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. In addition, 2-(4-morpholinyl)-N-2-pyrimidinylacetamide has been shown to exhibit antifungal activity against Candida albicans, a yeast that can cause infections in humans.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-morpholinyl)-N-2-pyrimidinylacetamide in lab experiments is its potent cytotoxicity against various cancer cell lines. 2-(4-morpholinyl)-N-2-pyrimidinylacetamide has been shown to induce apoptosis in cancer cells at low concentrations, making it a promising candidate for cancer therapy. Another advantage of using 2-(4-morpholinyl)-N-2-pyrimidinylacetamide is its potential as an anti-inflammatory agent. 2-(4-morpholinyl)-N-2-pyrimidinylacetamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory drug.
However, there are also some limitations to using 2-(4-morpholinyl)-N-2-pyrimidinylacetamide in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Another limitation is the lack of in vivo studies on the pharmacokinetics and toxicity of 2-(4-morpholinyl)-N-2-pyrimidinylacetamide, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for the research on 2-(4-morpholinyl)-N-2-pyrimidinylacetamide. One direction is the development of 2-(4-morpholinyl)-N-2-pyrimidinylacetamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the pharmacokinetics and toxicity of 2-(4-morpholinyl)-N-2-pyrimidinylacetamide in vivo, which will provide valuable insights into its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-morpholinyl)-N-2-pyrimidinylacetamide and its potential as an anti-inflammatory agent. Finally, the potential of 2-(4-morpholinyl)-N-2-pyrimidinylacetamide as a combination therapy with other anticancer agents should be explored to enhance its therapeutic efficacy.
Conclusion
In conclusion, 2-(4-morpholinyl)-N-2-pyrimidinylacetamide is a promising chemical compound that has shown potential as an anticancer and anti-inflammatory agent. The synthesis of 2-(4-morpholinyl)-N-2-pyrimidinylacetamide involves the reaction of 2-chloro-N-(4-morpholinyl) acetamide with 2-aminopyrimidine in the presence of a base such as potassium carbonate. 2-(4-morpholinyl)-N-2-pyrimidinylacetamide exerts its pharmacological effects by inhibiting the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. While there are some limitations to using 2-(4-morpholinyl)-N-2-pyrimidinylacetamide in lab experiments, there are also several future directions for the research on 2-(4-morpholinyl)-N-2-pyrimidinylacetamide, including the development of 2-(4-morpholinyl)-N-2-pyrimidinylacetamide derivatives with improved solubility and bioavailability and the investigation of its potential as a combination therapy with other anticancer agents.
Synthesis Methods
The synthesis of 2-(4-morpholinyl)-N-2-pyrimidinylacetamide involves the reaction of 2-chloro-N-(4-morpholinyl) acetamide with 2-aminopyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 100-120°C. The product is then purified using techniques such as recrystallization or column chromatography.
Scientific Research Applications
2-(4-morpholinyl)-N-2-pyrimidinylacetamide has shown promising results in several scientific research applications. One of the most significant applications of 2-(4-morpholinyl)-N-2-pyrimidinylacetamide is its potential as an anticancer agent. Studies have shown that 2-(4-morpholinyl)-N-2-pyrimidinylacetamide exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(4-morpholinyl)-N-2-pyrimidinylacetamide is believed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of anti-apoptotic proteins.
2-(4-morpholinyl)-N-2-pyrimidinylacetamide has also been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that 2-(4-morpholinyl)-N-2-pyrimidinylacetamide inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 2-(4-morpholinyl)-N-2-pyrimidinylacetamide is believed to exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses.
properties
IUPAC Name |
2-morpholin-4-yl-N-pyrimidin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-9(8-14-4-6-16-7-5-14)13-10-11-2-1-3-12-10/h1-3H,4-8H2,(H,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTGYJZWHQTWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6541060 |
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